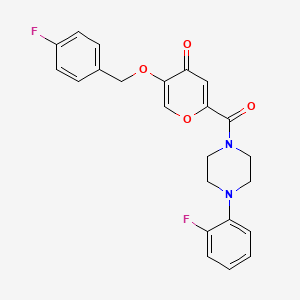

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Beschreibung

The compound 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a fluorinated pyran-4-one derivative featuring a 4-fluorobenzyloxy substituent and a 4-(2-fluorophenyl)piperazine-1-carbonyl group. Its structure combines a pyranone core with halogenated aromatic and piperazine fragments, which are frequently employed in medicinal chemistry to enhance target binding and pharmacokinetic properties.

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-[4-(2-fluorophenyl)piperazine-1-carbonyl]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O4/c24-17-7-5-16(6-8-17)14-30-22-15-31-21(13-20(22)28)23(29)27-11-9-26(10-12-27)19-4-2-1-3-18(19)25/h1-8,13,15H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFNQCKLMSKHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex organic compound notable for its diverse biological activities. This compound features a pyran-4-one backbone, a piperazine moiety, and fluorinated aromatic groups, which contribute to its pharmacological potential.

Chemical Structure

The molecular formula of this compound indicates the presence of two fluorine atoms, which enhance its biological activity and physicochemical properties. The structure is characterized by:

- A pyran-4-one core

- A piperazine ring

- Fluorinated benzyl groups

Biological Activity

This compound has been identified primarily as an inhibitor of equilibrative nucleoside transporters (ENTs) , which are crucial for nucleotide metabolism and regulation of adenosine levels. The inhibition of ENTs can have significant implications for therapeutic applications, particularly in cancer treatment and diseases characterized by adenosine dysregulation.

The interaction studies reveal that 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one effectively inhibits ENTs, thereby altering cellular adenosine levels. This alteration impacts various signaling pathways associated with cell proliferation and survival.

Comparative Analysis with Similar Compounds

The following table highlights some compounds with structural similarities and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one | Pyranone with fluorophenyl | Antiviral, anti-tuberculosis |

| 1-(2-Fluorophenyl)piperazine | Piperazine derivative | Antidepressant activity |

| 5-Fluoroindole | Indole ring with fluorine | Anticancer properties |

Case Studies and Research Findings

- Inhibition of ENTs : Studies have shown that the compound significantly inhibits both ENT1 and ENT2 transporters. This dual inhibition is beneficial as it may allow for broader therapeutic applications compared to selective inhibitors.

- Fluorinated Structures : The incorporation of fluorine atoms in the compound's structure has been linked to improved binding affinity compared to non-fluorinated analogs. This is critical for enhancing the pharmacokinetic profiles of drugs.

- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Wissenschaftliche Forschungsanwendungen

Inhibition of Equilibrative Nucleoside Transporters (ENTs)

Research indicates that 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one acts as an inhibitor of ENTs. This inhibition can lead to altered cellular adenosine levels, influencing multiple signaling pathways associated with cancer progression and other diseases characterized by adenosine dysregulation. The fluorinated structure enhances the compound's binding affinity compared to non-fluorinated analogs, making it a promising candidate for therapeutic applications in oncology and beyond.

Case Studies

Several studies have documented the therapeutic potential of similar compounds:

- Cancer Treatment : Compounds with similar structural motifs have shown efficacy in preclinical models for various cancers by modulating adenosine signaling pathways.

- Antiviral Activity : Research indicates that pyranone derivatives exhibit antiviral properties, potentially applicable against viral infections where nucleoside transport plays a role.

- Psychiatric Applications : Piperazine derivatives have been explored for their antidepressant effects, suggesting potential cross-applications for 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one in mood disorders.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The substitution pattern on the benzyl and piperazine groups significantly influences biological activity and physicochemical parameters. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Halogen Position and Type :

- The target compound’s 4-fluorobenzyloxy group contrasts with the 2-chlorobenzyloxy substituent in ’s analog. Fluorine’s higher electronegativity may improve metabolic stability and hydrogen-bonding interactions compared to chlorine, which increases lipophilicity but reduces polarity .

- The 2-fluorophenyl group on the piperazine moiety (target compound) vs. 4-fluorophenyl in ’s pyrazole derivative suggests positional effects on target selectivity.

Core Structure Differences: The pyran-4-one core (target compound) offers distinct electronic properties compared to pyrazole () or piperazine-benzoyl () scaffolds.

Biological Activity Trends :

- Fluorinated piperazine derivatives (e.g., ) are linked to kinase inhibition, likely due to the fragment’s ability to engage ATP-binding pockets. The target compound’s piperazine-carbonyl group may mimic this mechanism .

- Antimicrobial activity in ’s pyrazole-piperidine analog underscores the role of halogenated aromatic systems in disrupting microbial membranes or enzymes .

Pharmacological Implications

- Fluorine’s Role : The dual fluorine substitution in the target compound may enhance blood-brain barrier (BBB) penetration, a property observed in other 4-fluorobenzylpiperazine derivatives targeting central nervous system (CNS) kinases .

- Chlorine vs. Fluorine : ’s 2-chlorobenzyl analog, though structurally similar, may exhibit reduced metabolic stability compared to the fluorinated target compound due to chlorine’s susceptibility to enzymatic oxidation .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-((4-fluorobenzyl)oxy)-2-(4-(2-fluorophenyl)piperazine-1-carbonyl)-4H-pyran-4-one?

- Answer : Synthesis typically involves:

Formation of the pyran-4-one core via cyclization of diketones or ester precursors.

Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction .

Coupling the 4-(2-fluorophenyl)piperazine-1-carbonyl moiety using carbodiimide-mediated amide bond formation .

- Critical factors : Reaction temperature (often 0–60°C), solvent choice (e.g., DCM, DMF), and stoichiometric ratios (1:1.2 for amine:carbonyl). Purification via flash chromatography or recrystallization is essential to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Monitors purity (>98% by area normalization) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 469.2) .

- X-ray Crystallography : Resolves spatial conformation of the piperazine and pyranone moieties .

Q. How can researchers initially screen the compound for biological activity?

- Answer :

- In vitro assays : Test inhibitory effects on kinases or GPCRs (common targets for fluorophenyl-piperazine derivatives) at 1–100 µM concentrations .

- Microbial susceptibility : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 µg/mL .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

- Answer :

- Solvent optimization : Replace DCM with THF or acetonitrile to enhance solubility of intermediates .

- Catalysis : Use DMAP or HOBt to accelerate amide coupling .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Continuous flow reactors : Enable gram-scale production with >90% yield .

Q. What strategies resolve contradictions in reported biological activity data?

- Answer :

- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Orthogonal assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Answer :

Core modifications : Replace pyranone with pyrone or chromone to assess ring rigidity effects .

Substituent variation : Synthesize analogs with chloro-/methoxy- groups on the benzyloxy moiety .

Piperazine substitutions : Test 3- or 4-fluorophenyl vs. unsubstituted phenyl groups on the piperazine .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with target binding affinity .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Answer :

- Forced degradation studies : Expose to pH 1–13 buffers, UV light, or 40°C/75% RH for 48h .

- Plasma stability : Incubate in human plasma (37°C, 1–24h) and quantify degradation via HPLC-MS .

- Metabolic stability : Use liver microsomes (human/rat) to measure t1/2 and identify CYP450-mediated oxidation .

Q. How to prioritize biological targets for mechanistic studies?

- Answer :

- Target prediction : Use SwissTargetPrediction or SEA databases to identify kinases or neurotransmitter receptors .

- CRISPR screening : Knock out candidate targets in cell lines and assess resistance to the compound .

- Thermal shift assays : Monitor target protein denaturation to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.